The compound ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid is a complex organic molecule that incorporates both aromatic and heterocyclic components. This compound is characterized by its unique structure that includes a chlorophenyl group and a furan ring, which contribute to its potential biological activities. The systematic name indicates the presence of an amino group linked to an acetic acid moiety, suggesting possible applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is often utilized in research settings. It is available for purchase through platforms such as VWR and LGC Standards, where it is listed under specific product codes and molecular identifiers. The compound's CAS number is 656815-90-6, which aids in its identification across different databases and suppliers.
The compound falls under the category of amino acids due to the presence of the amino group and the acetic acid structure. It may also be classified within pharmaceutical intermediates due to its potential applications in drug synthesis, particularly in developing compounds with therapeutic properties.
The synthesis of ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid typically involves multi-step organic reactions. Common methods may include:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and purification steps like recrystallization or chromatography to isolate the desired product effectively.
The molecular structure of ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid can be represented using various structural formulas. The key features include:
CC(C(=O)O)NCC1=CC=C(C=C1Cl)C2=COC=C2
InChI=1S/C15H15ClN2O3/c1-10(18)17-12(16)11-5-3-4-9(19)14(11)15-13(20)21-6-8-15/h3-8,12H,9H2,1-2H3,(H,17,18)(H,20,21)
The compound can participate in various chemical reactions typical for amino acids and derivatives:
These reactions often require catalysts or specific conditions (e.g., heat or pressure) to proceed efficiently. Monitoring reaction progress through techniques such as thin-layer chromatography or high-performance liquid chromatography is essential for ensuring purity.
The mechanism of action for ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid is not fully elucidated but may involve:
Research into similar compounds suggests that modifications in structure can significantly affect biological activity and efficacy.
The compound holds potential applications in:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3